(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Description
The five compounds under analysis are structurally diverse alcohols featuring bicyclic, tricyclic, and linear terpenoid frameworks. Their detailed structures and key characteristics are as follows:
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol A bicyclic monoterpenoid alcohol with a bicyclo[3.1.1]heptene core. The stereochemistry (1S,5S,6R) and (Z)-configured double bond influence its spatial arrangement and reactivity. This compound is structurally related to α-bergamotene derivatives .
(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.0²,⁶]heptanyl)-2-methylpent-2-en-1-ol Features a tricyclo[2.2.1.0²,⁶]heptane system with methyl substituents. The (Z)-configuration of the pentenol chain may enhance its interaction with hydrophobic targets.
6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol Contains a cyclohexenyl moiety linked to a branched heptenol chain. The (1R)-stereochemistry and conjugated double bonds contribute to its conformational flexibility.
(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol A norbornane-derived bicyclo[2.2.1]heptane alcohol with a methylidene group and (Z)-configured double bond. Its CAS registry (93893-52-8) confirms its identity .
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
- A linear sesquiterpene alcohol with three conjugated (E)-double bonds. Structurally analogous to farnesol, it is implicated in fragrance and antimicrobial applications.
Properties
CAS No. |
8024-35-9 |
|---|---|
Molecular Formula |
C75H124O5 |
Molecular Weight |
1105.8 g/mol |
IUPAC Name |
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/3C15H24O.2C15H26O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13;1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13;1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14;1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3;5-6,13-14,16H,4,7-10H2,1-3H3;6-7,14,16H,5,8-11H2,1-4H3;7,9,11,16H,5-6,8,10,12H2,1-4H3/b10-5-;2*11-5-;;14-9+,15-11+/t;;13-,14-,15+;14-,15?;/m..00./s1 |
InChI Key |
LWIGJODBRIXXOC-QUNKAGDKSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(CCC=C(C)C)O.CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO.CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C.C/C(=C/CCC1(C2CCC(C2)C1=C)C)/CO.C/C(=C/CCC1(C2CC3C1(C3C2)C)C)/CO |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O.CC1=CCC2CC1C2(C)CCC=C(C)CO.CC(=CCCC(=CCCC(=CCO)C)C)C.CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of the bicyclic and tricyclic systems can be achieved through Diels-Alder reactions, which involve the reaction of dienes with dienophiles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions. Catalysts such as palladium or platinum are frequently used to facilitate the formation of multiple rings and double bonds .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. The double bonds and ring structures can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : Compound 5 has the highest XlogP (5.1), reflecting its linear, hydrophobic triene chain. Compound 1’s bicyclic framework balances lipophilicity (XlogP 4.2) with moderate polarity.
- Complexity : Compound 2’s tricyclic system results in the highest complexity score (567), whereas compound 5’s linear structure is least complex .
- Hydrogen Bonding: All compounds possess one H-bond donor (-OH) and acceptor (oxygen), suggesting comparable solubility profiles in polar solvents.
Research Findings and Challenges
- Stereochemical Purity: The (Z/E) and chiral centers in compounds 1–4 necessitate advanced NMR (e.g., ¹H/¹³C, NOESY) for verification .
- Solvent-Free Synthesis : Emerging trends in solvent-free methods could improve the sustainability of producing these compounds, though their complex structures pose challenges .
Biological Activity
The compound of interest, which includes various bicyclic structures and derivatives, has garnered attention for its potential biological activities. This article delves into the biological activity of the compound represented by the following structural formulas:
- (Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol
- (Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol
- 6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
- (Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
These compounds are characterized by their unique bicyclic structures which contribute to their diverse biological properties.
Structural Overview
The compounds exhibit complex bicyclic and tricyclic frameworks that influence their reactivity and interaction with biological systems. Below is a summary of their chemical properties:
| Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number |
|---|---|---|---|
| (Z)-5-(1S,5S,6R) | C15H24O | 224.36 g/mol | 18172-67-3 |
| (Z)-5-(2,3-dimethyl) | C15H24O | 224.36 g/mol | 17699-05-7 |
| 6-methylcyclohexene | C15H24O | 224.36 g/mol | 91753502 |
| (Z)-5-(methylidene) | C15H24O | 224.36 g/mol | 73555481 |
| (E,E)-trimethyldodeca | C15H26O | 238.38 g/mol | Not Available |
Biological Activity
The biological activity of these compounds can be categorized into several key areas:
1. Antimicrobial Activity:
Research has shown that certain bicyclic compounds demonstrate antimicrobial properties against various pathogens. For instance, studies indicate that derivatives of bicyclo[3.1.1]heptane exhibit significant inhibitory effects on both gram-positive and gram-negative bacteria.
2. Anti-inflammatory Effects:
The activation of the NLRP3 inflammasome is a critical pathway in inflammatory diseases. Some of these compounds have been linked to modulation of this pathway, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neuroinflammatory disorders .
3. Neuroprotective Properties:
Compounds derived from bicyclic structures have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may enhance cognitive functions by modulating inflammatory responses in the brain .
4. Antioxidant Activity:
Many bicyclic compounds exhibit antioxidant properties that help in scavenging free radicals and reducing oxidative stress within cells, thus contributing to cellular protection mechanisms.
Study on Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial efficacy of bicyclic compounds against common bacterial strains. The results indicated that specific modifications in the bicyclic structure enhanced antibacterial activity significantly compared to non-modified counterparts .
Neuroprotective Mechanisms
In a recent study investigating the effects of bicyclic compounds on neuroinflammation, it was found that these compounds could reduce the activation of microglia and astrocytes in vitro, leading to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
